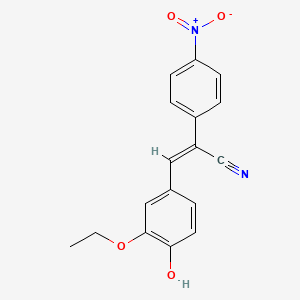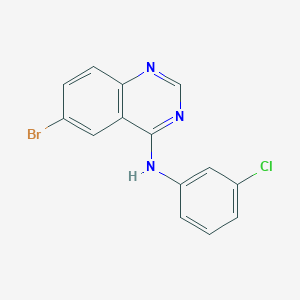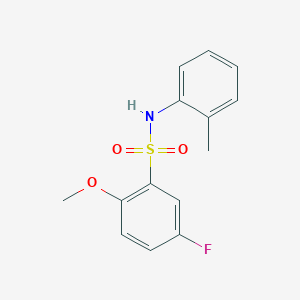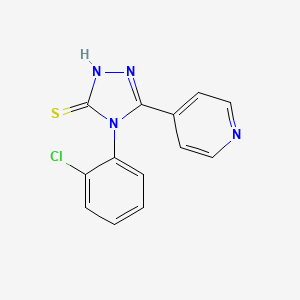
5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of chloro and chlorophenoxy groups attached to a dimethylpyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carboxamide typically involves the reaction of 5-chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine with a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the carboxamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carboxamide is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds due to its bioactive properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(4-chlorophenoxy)phenol
- 5-Chloro-2-(2,4-dichlorophenoxy)phenol
Uniqueness
Compared to similar compounds, 5-Chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carboxamide is unique due to its specific structural features, such as the presence of the dimethylpyridine ring and the carboxamide group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Propiedades
IUPAC Name |
5-chloro-2-(4-chlorophenoxy)-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-7-11(13(17)19)14(18-8(2)12(7)16)20-10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIHLAOKNLSTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC2=CC=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-methoxyethyl)-8-{[5-(4-methylphenyl)-2-furyl]methyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614336.png)
![2-phenoxy-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5614352.png)
![(E)-1-[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5614361.png)




![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(4H-1,2,4-triazol-4-yl)piperidine](/img/structure/B5614392.png)
![N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B5614400.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5614410.png)
![1-{4-ACETYL-1-[2-(1H-INDOL-3-YL)ETHYL]-2,5-DIMETHYL-1H-PYRROL-3-YL}-1-ETHANONE](/img/structure/B5614426.png)

![N-[(3-ethoxy-4-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride](/img/structure/B5614449.png)
